molecular formula C13H17N3O4S B2773891 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 1219913-80-0

3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2773891
CAS No.: 1219913-80-0
M. Wt: 311.36
InChI Key: BQRWTEKWVJFZTR-UHFFFAOYSA-N
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Description

3-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation of the piperazine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyridin-2(1H)-one: The final step involves coupling the sulfonylated piperazine with pyridin-2(1H)-one using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature and solvent, and employing continuous flow techniques to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridin-2(1H)-one moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one: Similar structure but lacks the 3-substitution on the pyridin-2(1H)-one ring.

    3-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-4(1H)-one: Similar structure but with a different substitution pattern on the pyridinone ring.

Uniqueness

3-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c17-12-11(2-1-5-14-12)13(18)15-6-8-16(9-7-15)21(19,20)10-3-4-10/h1-2,5,10H,3-4,6-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRWTEKWVJFZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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